molecular formula C11H24N2O3S B7633556 N-[2-(2,2-dimethylmorpholin-4-yl)ethyl]propane-1-sulfonamide

N-[2-(2,2-dimethylmorpholin-4-yl)ethyl]propane-1-sulfonamide

Cat. No. B7633556
M. Wt: 264.39 g/mol
InChI Key: DFXSVIVJPCANRE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[2-(2,2-dimethylmorpholin-4-yl)ethyl]propane-1-sulfonamide, commonly known as DMPX, is a chemical compound that has gained significant attention in the scientific community due to its potential use in various research applications. DMPX is a selective antagonist of the adenosine A1 receptor, which is a G protein-coupled receptor that plays a crucial role in regulating various physiological processes.

Mechanism of Action

DMPX acts as a selective antagonist of adenosine A1 receptors, which are primarily located in the heart, brain, and kidneys. Adenosine A1 receptors are involved in the regulation of various physiological processes, including the modulation of neurotransmitter release, regulation of blood flow, and inhibition of cardiac function. By blocking the adenosine A1 receptors, DMPX inhibits the effects of adenosine, leading to various physiological effects.
Biochemical and Physiological Effects:
DMPX has been shown to have various biochemical and physiological effects, including the inhibition of cardiac function, modulation of neurotransmitter release, and regulation of blood flow. DMPX has also been shown to have effects on the respiratory system, with studies showing that it can inhibit the hypoxic ventilatory response.

Advantages and Limitations for Lab Experiments

DMPX has several advantages for use in laboratory experiments, including its selectivity for adenosine A1 receptors and its ability to inhibit the effects of adenosine. However, DMPX also has some limitations, including its potential for off-target effects and the need for careful dosing to avoid toxicity.

Future Directions

There are several potential future directions for the use of DMPX in scientific research. One potential avenue is the further study of the role of adenosine A1 receptors in various physiological processes, including the regulation of neurotransmitter release and the modulation of blood flow. Additionally, the use of DMPX in the treatment of various diseases, including heart failure and asthma, is an area of active research. Finally, the development of more selective and potent adenosine A1 receptor antagonists may provide new avenues for the study of adenosine signaling in various physiological processes.

Synthesis Methods

The synthesis of DMPX involves the reaction of 2,2-dimethyl-4-aminomorpholine with propane-1-sulfonyl chloride in the presence of a base such as triethylamine. The resulting product is then purified using various chromatographic techniques to obtain pure DMPX.

Scientific Research Applications

DMPX has been extensively used in scientific research to study the role of adenosine A1 receptors in various physiological processes. The selective antagonism of adenosine A1 receptors by DMPX has been shown to have various effects on the cardiovascular, respiratory, and nervous systems.

properties

IUPAC Name

N-[2-(2,2-dimethylmorpholin-4-yl)ethyl]propane-1-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H24N2O3S/c1-4-9-17(14,15)12-5-6-13-7-8-16-11(2,3)10-13/h12H,4-10H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFXSVIVJPCANRE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCS(=O)(=O)NCCN1CCOC(C1)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H24N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-(2,2-dimethylmorpholin-4-yl)ethyl]propane-1-sulfonamide

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